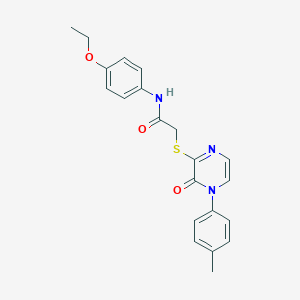
N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dihydropyrazinyl moiety, and a thioacetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenol, an electrophilic aromatic substitution reaction can introduce the necessary functional groups.
Synthesis of the Dihydropyrazinyl Moiety: This step involves the formation of the dihydropyrazinyl ring, often through cyclization reactions involving appropriate precursors.
Thioacetamide Linkage Formation: The final step involves coupling the ethoxyphenyl intermediate with the dihydropyrazinyl moiety using thioacetamide under specific reaction conditions such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific moieties within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((3-oxo-4-(m-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
Chemical Structure and Properties
The chemical structure of N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide can be represented as follows:
This compound features a thioamide functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing a pyrazine moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrazine can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: In Vitro Studies
In a study conducted by Zhang et al., the compound was tested against several cancer cell lines, including A-431 (human epidermoid carcinoma), demonstrating an IC50 value indicative of potent antiproliferative effects. The study utilized assays such as MTT and colony formation to assess cell viability and proliferation rates. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner .
Antimicrobial Activity
The thioamide group in this compound has been linked to antimicrobial properties. Research has shown that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings
A study published in ACS Medicinal Chemistry Letters reported that related thioamide compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .
Anti-inflammatory Activity
Additionally, compounds with similar structural features have been evaluated for anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, certain derivatives showed a marked reduction in inflammation compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
| Activity | Mechanism | Model | Outcome |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | A-431 Cell Line | Significant reduction in viability |
| Antimicrobial | Disruption of bacterial membranes | Staphylococcus aureus, E. coli | Effective against multiple strains |
| Anti-inflammatory | Reduction of edema | Carrageenan-induced model | Decreased paw swelling |
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-18-10-6-16(7-11-18)23-19(25)14-28-20-21(26)24(13-12-22-20)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBFQDOLAXUAQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














